molecular formula C12H17NO2 B12885534 5-Ethoxy-2-methyl-3-phenylisoxazolidine

5-Ethoxy-2-methyl-3-phenylisoxazolidine

Cat. No.: B12885534
M. Wt: 207.27 g/mol
InChI Key: NHILOZCLSIHIMC-UHFFFAOYSA-N
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Description

5-Ethoxy-2-methyl-3-phenylisoxazolidine is a heterocyclic organic compound with the molecular formula C12H17NO2 It is a member of the isoxazolidine family, which is characterized by a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-2-methyl-3-phenylisoxazolidine typically involves the reaction of ethyl pyruvate, p-anisidine, and phenyl isocyanate. This reaction is carried out under reflux conditions in methanol, using methanesulfonic acid as a catalyst . The reaction proceeds through a multicomponent pathway, resulting in the formation of the isoxazolidine ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-2-methyl-3-phenylisoxazolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where one of its functional groups is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted isoxazolidine derivatives.

Mechanism of Action

The mechanism of action of 5-Ethoxy-2-methyl-3-phenylisoxazolidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit calcium channels, leading to its potential use as an anticonvulsant . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethoxy-2-methyl-3-phenylisoxazolidine is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

5-ethoxy-2-methyl-3-phenyl-1,2-oxazolidine

InChI

InChI=1S/C12H17NO2/c1-3-14-12-9-11(13(2)15-12)10-7-5-4-6-8-10/h4-8,11-12H,3,9H2,1-2H3

InChI Key

NHILOZCLSIHIMC-UHFFFAOYSA-N

Canonical SMILES

CCOC1CC(N(O1)C)C2=CC=CC=C2

Origin of Product

United States

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